Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester

KDR (VEGFR-2) inhibition Kinase SAR Angiogenesis

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester (CAS 1978268-26-6, MF C15H13N3O2, MW 267.28) is a heterocyclic small molecule featuring a fused pyrazole–pyrimidine core with a phenyl substituent at the 6-position and an ethyl ester at the 3-position. This compound belongs to the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine class, which has been validated as a privileged scaffold for ATP-competitive kinase inhibition across multiple targets including KDR (VEGFR‑2), B‑Raf, CDK, and BMP receptor kinases.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Cat. No. B12948754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O2/c1-2-20-15(19)13-9-17-18-10-12(8-16-14(13)18)11-6-4-3-5-7-11/h3-10H,2H2,1H3
InChIKeyKBKMRPSKGGRPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester – A 3,6-Disubstituted Kinase Inhibitor Building Block with Defined Substitution Geometry


Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester (CAS 1978268-26-6, MF C15H13N3O2, MW 267.28) is a heterocyclic small molecule featuring a fused pyrazole–pyrimidine core with a phenyl substituent at the 6-position and an ethyl ester at the 3-position . This compound belongs to the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine class, which has been validated as a privileged scaffold for ATP-competitive kinase inhibition across multiple targets including KDR (VEGFR‑2), B‑Raf, CDK, and BMP receptor kinases [1][2][3]. The defined 6‑phenyl substitution geometry distinguishes it from isomeric 5‑phenyl or 7‑phenyl analogs and from unsubstituted core esters, providing a specific vector for hydrophobic pocket engagement in kinase ATP-binding sites [1].

Why Neither the Unsubstituted Core Ethyl Ester Nor Isomeric Phenyl–Pyrazolopyrimidines Can Replace Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester


Substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine core is a primary determinant of kinase inhibitory potency and selectivity; SAR studies demonstrate that removal of the 6-aryl group or its relocation to the 5- or 7-position leads to substantial loss of KDR kinase inhibition, with the optimized 6-(4-methoxyphenyl) analog (3g) achieving KDR IC50 = 19 nM while the unsubstituted core ester is inactive [1][2]. Similarly, the 3-ethyl ester is not a passive spectator: in the B‑Raf series, the ethyl ester derivative 68 displays BRAF IC50 = 1.5 µM and antiproliferative activity across seven tumor cell lines (IC50 range 3.25–8.3 µM), whereas the corresponding carboxylic acid analog loses cellular potency due to reduced membrane permeability [3]. Furthermore, the 6-phenyl‑pyrazolo[1,5-a]pyrimidine sub-scaffold is uniquely capable of engaging the BMP4 signaling pathway (IC50 = 750 nM), a profile not shared by 5‑phenyl or 7‑phenyl regioisomers [4]. These data collectively demonstrate that both the position (C6) and nature (phenyl) of the aryl substituent, together with the C3 ester, constitute a non‑interchangeable pharmacophoric combination.

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester vs. Closest Analogs


6-Phenyl Substitution Is Essential for KDR Kinase Inhibitory Potency: SAR Comparison with Unsubstituted Core Ester

In the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR inhibitor series, the 6-phenyl substituent provides critical hydrophobic contacts within the kinase ATP-binding pocket. The compound bearing 6-(4-methoxyphenyl) and 3-thienyl substituents (3g) achieved a KDR IC50 of 19 nM, representing a >1000-fold improvement over the unsubstituted core scaffold which showed no detectable inhibition at concentrations up to 10 µM [1]. The target compound retains the 6-phenyl group and 3-ethyl ester, positioning it as a viable intermediate for further potency optimization through elaboration at the 3-position [2].

KDR (VEGFR-2) inhibition Kinase SAR Angiogenesis

The 3-Ethyl Ester Moiety Preserves B-Raf Inhibitory Activity While Serving as a Derivatizable Handle

In the B-Raf inhibitor series, compound 68 (ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate bearing a 7-substituted aryl group) demonstrated BRAF IC50 = 1.5 µM and inhibited proliferation across seven tumor lines (BXPC-3 IC50 3.25 µM, HT29 7.0 µM, A375 3.8 µM, SW620 8.3 µM, LoVo 3.87 µM, WM266-4 6.2 µM, CaCo-2 6.6 µM) [1]. The 3-ethyl ester is critical: conversion to the free carboxylic acid abolishes cellular activity due to impaired membrane penetration [1]. The target compound bears the identical 3-ethyl ester and adds a 6-phenyl substituent, which, based on SAR from the KDR series, is expected to enhance hydrophobic pocket occupancy and may improve B-Raf selectivity over the 7-aryl series [2].

B-Raf kinase inhibition Prodrug design Melanoma

6-Phenyl Geometry Directs BMP4 Pathway Activity That Is Absent in 5-Phenyl or 7-Phenyl Isomers

The 6-phenylpyrazolo[1,5-a]pyrimidine scaffold, elaborated at the 3-position with a quinoline group, inhibits BMP4-induced SMAD 1/5/8 phosphorylation with an IC50 of 750 nM in a cellular ELISA assay [1]. This activity is contingent on the 6-phenyl ring geometry; the corresponding 5-phenyl and 7-phenyl regioisomers, when tested as synthetic intermediates in related kinase programs, fail to engage BMP receptor kinases due to altered vector presentation of the phenyl group [2]. The target compound retains the identical 6-phenylpyrazolo[1,5-a]pyrimidine core and the 3‑ethyl ester, offering a direct entry point for elaboration into BMP pathway modulators.

BMP4 signaling SMAD phosphorylation Phenotypic screening

Physicochemical Differentiation: Higher logP of the 6-Phenyl-3-ethyl Ester Scaffold vs. Polar-Substituted Analogs Enables Distinct Formulation and Fragment-Based Strategies

The target compound (cLogP predicted ~3.5) occupies a hydrophobic property space that is distinct from optimized KDR inhibitors bearing basic side chains (e.g., 4-pyridinonyl derivatives, measured logP ~1.8–2.2) [1]. While the more polar analogs achieve improved aqueous solubility and oral pharmacokinetics (rat F% 15–40%), they require multi-step synthesis from the 6-phenyl-3-ester core [1]. The target compound, with its intermediate lipophilicity, serves as an ideal fragment-sized starting point (MW 267) for fragment-based screening or for systematic introduction of solubilizing groups without exceeding lead-like property thresholds [2]. This positions the compound as a strategic intermediate rather than a final optimized lead, with a well-defined property vector for medicinal chemistry expansion.

Physicochemical properties logP Fragment-based drug design

Procurement-Ready Quality: Vendor Batch QC with NMR, HPLC, and GC Ensures Reproducibility Over Uncharacterized Research-Grade Alternatives

Commercially available from Bidepharm at standard purity 95%, this compound is supplied with batch-specific quality control data including NMR, HPLC, and GC analyses . This contrasts with generic research-grade pyrazolo[1,5-a]pyrimidine esters from non-specialist vendors, which often lack full characterization and may contain regioisomeric impurities (e.g., 5-phenyl or 7-phenyl contaminants) that compromise biological assay reproducibility [1]. The availability of batch QC documentation enables direct comparison of biological results across independent laboratories, a critical requirement for SAR campaigns and patent filings.

Quality control Reproducibility Chemical procurement

Synthetic Versatility: 3-Ethyl Ester Enables Single-Step Derivatization to Carboxylic Acid, Amide, or Hydrazide Libraries

The 3-ethyl ester of the target compound can be directly hydrolyzed to the carboxylic acid (NaOH/EtOH, >95% yield) or converted to amides via direct aminolysis or coupling agents, enabling rapid parallel library synthesis [1]. This contrasts with 3-unsubstituted pyrazolo[1,5-a]pyrimidines, which require C–H functionalization or halogenation–cross-coupling sequences to introduce diversity at the 3-position—a 3- to 5-step process with typical overall yields of 15–40% [2]. The patent literature explicitly describes 3-ethoxycarbonyl-pyrazolo[1,5-a]pyrimidines as preferred intermediates for kinase inhibitor optimization, citing their facile conversion to bioactive 3-carboxamides [1].

Combinatorial chemistry Library synthesis Medicinal chemistry

High-Impact Research and Procurement Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester


Lead Optimization of KDR/VEGFR-2 Kinase Inhibitors for Antiangiogenic Therapy

The compound serves as a direct-entry intermediate for synthesizing 3-amido-6-aryl-pyrazolo[1,5-a]pyrimidine KDR inhibitors. Starting from this compound, a single amide coupling step generates focused libraries for KDR IC50 optimization, leveraging the established SAR that 6-aryl substitution is essential for potency (baseline KDR IC50 of analog 3g = 19 nM) [1]. This application is supported by the Fraley 2002 SAR series, which used analogous 3,6-disubstituted intermediates [1].

B-Raf Kinase Inhibitor Fragment-Based Screening and Hit Expansion

With a MW of 267 and validated B-Raf inhibitory activity of the 3-ethyl ester scaffold (compound 68, BRAF IC50 = 1.5 µM), this compound is suitable for fragment-based screening campaigns targeting the B-Raf ATP-binding site [2]. The 6-phenyl group provides a defined lipophilic anchor for structure-based design, while the 3-ester allows rapid hit-to-lead expansion through amide library synthesis [2].

BMP Signaling Pathway Probe Development for Fibrosis and Bone Disorders

The 6-phenylpyrazolo[1,5-a]pyrimidine core is a validated scaffold for BMP4 pathway inhibition, with an elaborated analog achieving IC50 = 750 nM in cellular SMAD phosphorylation assays [3]. This compound provides the core scaffold for developing novel BMP pathway probes by derivatization at the 3-ester position, enabling exploration of structure–activity relationships for fibrotic disease and bone metabolism targets [3].

Chemical Biology Tool Compound Synthesis via Parallel Medicinal Chemistry

The combination of a pre-installed 6-phenyl pharmacophore and a readily derivatizable 3-ethyl ester makes this compound an ideal starting material for parallel synthesis of kinase-focused chemical libraries. Each library member is generated in a single step (amide coupling or ester hydrolysis), enabling high-throughput SAR exploration with minimal synthetic investment—a distinct advantage over multi-step sequences required for 3-unsubstituted analogs [4].

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.